tert-Butyl N-cyclopropyl-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
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Overview
Description
Tert-Butyl N-cyclopropyl-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate: is a complex organic compound that features a boronic ester group, a cyclopropyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-cyclopropyl-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to start with a pyrimidinyl halide, which undergoes a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative. The cyclopropyl group can be introduced through a nucleophilic substitution reaction, and the tert-butyl carbamate group can be added using carbamoyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids.
Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl alcohols.
Substitution: : The cyclopropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Boronic acids
Reduction: : Pyrimidinyl alcohols
Substitution: : Various substituted cyclopropyl derivatives
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : It can serve as a probe in biological studies to understand the role of boronic acids in biological systems.
Industry: : It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which tert-Butyl N-cyclopropyl-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols, which can affect enzyme activity and cellular processes. The cyclopropyl group can interact with various biological targets, influencing the compound's overall biological activity.
Comparison with Similar Compounds
This compound is unique due to its combination of boronic ester, cyclopropyl, and pyrimidinyl groups. Similar compounds include:
Tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Tert-Butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate
Tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
These compounds share the boronic ester group but differ in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BN3O4/c1-16(2,3)24-15(23)22(13-8-9-13)14-20-10-12(11-21-14)19-25-17(4,5)18(6,7)26-19/h10-11,13H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFWPGZWMZWDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C3CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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